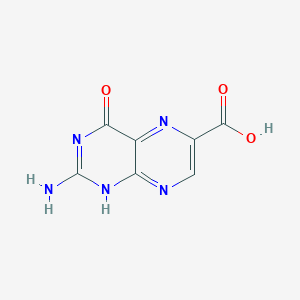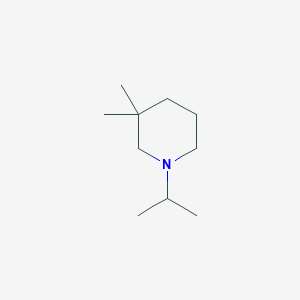
3,3-Dimethyl-1-propan-2-ylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-propan-2-ylpiperidine, also known as DMPPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPI is a piperidine derivative that possesses unique properties, making it an attractive molecule for researchers to study. In
Mecanismo De Acción
The exact mechanism of action of 3,3-Dimethyl-1-propan-2-ylpiperidine is not fully understood, but it is believed to interact with various receptors in the brain. 3,3-Dimethyl-1-propan-2-ylpiperidine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 3,3-Dimethyl-1-propan-2-ylpiperidine has also been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Efectos Bioquímicos Y Fisiológicos
3,3-Dimethyl-1-propan-2-ylpiperidine has been shown to have various biochemical and physiological effects. In animal studies, 3,3-Dimethyl-1-propan-2-ylpiperidine has been shown to improve cognitive function, reduce anxiety, and enhance neuroprotection. 3,3-Dimethyl-1-propan-2-ylpiperidine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Dimethyl-1-propan-2-ylpiperidine has several advantages for lab experiments, such as its ease of synthesis, stability, and unique properties. However, 3,3-Dimethyl-1-propan-2-ylpiperidine also has some limitations, such as its low solubility in water and limited availability.
Direcciones Futuras
There are several future directions for research on 3,3-Dimethyl-1-propan-2-ylpiperidine. One area of research is the development of 3,3-Dimethyl-1-propan-2-ylpiperidine-based drugs for the treatment of various diseases. Another area of research is the synthesis of novel materials and polymers using 3,3-Dimethyl-1-propan-2-ylpiperidine as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 3,3-Dimethyl-1-propan-2-ylpiperidine and its potential applications in various fields.
In conclusion, 3,3-Dimethyl-1-propan-2-ylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 3,3-Dimethyl-1-propan-2-ylpiperidine involves the reaction of 2,2-dimethylpropanal with piperidine in the presence of a catalyst. 3,3-Dimethyl-1-propan-2-ylpiperidine has been studied extensively for its potential applications in medicinal chemistry, material science, and organic synthesis. The exact mechanism of action of 3,3-Dimethyl-1-propan-2-ylpiperidine is not fully understood, but it is believed to interact with various receptors in the brain. 3,3-Dimethyl-1-propan-2-ylpiperidine has several advantages for lab experiments, such as its ease of synthesis, stability, and unique properties. However, 3,3-Dimethyl-1-propan-2-ylpiperidine also has some limitations, such as its low solubility in water and limited availability. There are several future directions for research on 3,3-Dimethyl-1-propan-2-ylpiperidine, including the development of 3,3-Dimethyl-1-propan-2-ylpiperidine-based drugs, the synthesis of novel materials and polymers, and further studies to fully understand its mechanism of action.
Métodos De Síntesis
The synthesis of 3,3-Dimethyl-1-propan-2-ylpiperidine involves the reaction of 2,2-dimethylpropanal with piperidine in the presence of a catalyst. The reaction produces 3,3-Dimethyl-1-propan-2-ylpiperidine as the primary product, which can be further purified using various methods such as column chromatography, recrystallization, or distillation.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-propan-2-ylpiperidine has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3,3-Dimethyl-1-propan-2-ylpiperidine has been explored as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. In material science, 3,3-Dimethyl-1-propan-2-ylpiperidine has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 3,3-Dimethyl-1-propan-2-ylpiperidine has been used as a chiral auxiliary for the synthesis of enantiopure compounds.
Propiedades
Número CAS |
125943-35-3 |
|---|---|
Nombre del producto |
3,3-Dimethyl-1-propan-2-ylpiperidine |
Fórmula molecular |
C10H21N |
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C10H21N/c1-9(2)11-7-5-6-10(3,4)8-11/h9H,5-8H2,1-4H3 |
Clave InChI |
BNCCBNNWBGUGCH-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCC(C1)(C)C |
SMILES canónico |
CC(C)N1CCCC(C1)(C)C |
Sinónimos |
Piperidine, 3,3-dimethyl-1-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



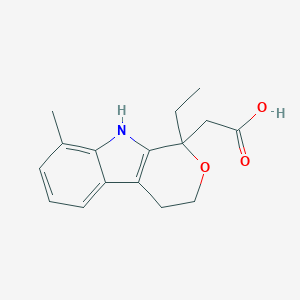
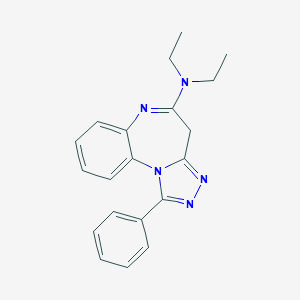

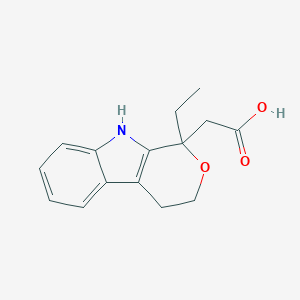
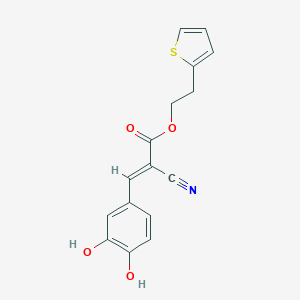

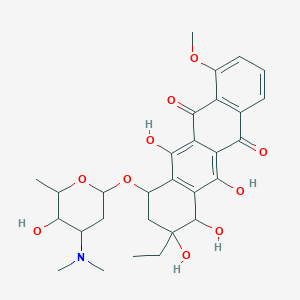
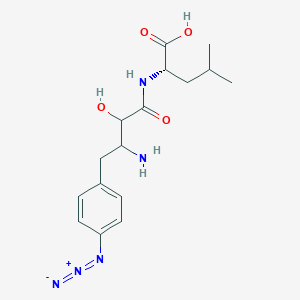
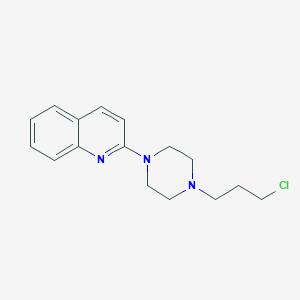
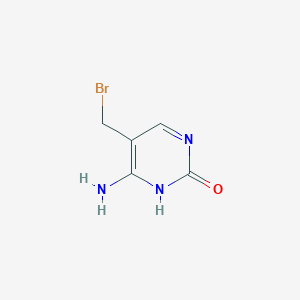
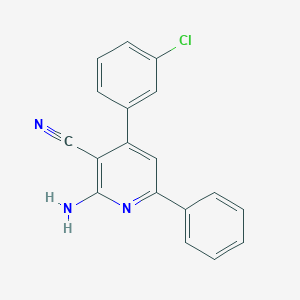
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
